6-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6-chloro-3-iodopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-3-11-5(2-9-6)4(8)1-10-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQVWMYDGYXUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(C=NN21)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Dicarbonyl Cyclization
A widely used method for pyrazolo[1,5-a]pyrazine synthesis involves reacting 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds. For 6-chloro-3-iodo derivatives, halogenated dicarbonyl precursors (e.g., chloroiodoglyoxal) may be employed. Lovelette’s protocol, originally for 1,2,3-triazolo[4,5-b]pyrazines, demonstrates this approach:
General Procedure
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Precursor Preparation : 4,5-Diamino-1,2,3-triazole (14 ) is synthesized from benzyl azide and ethyl cyanoacetate.
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Cyclization : React 14 with 1,2-dicarbonyl compounds (e.g., chloroiodo-substituted glyoxal) in ethanol under acidic conditions.
Table 1 : Optimization of Cyclocondensation for Halogenated Pyrazolo[1,5-a]pyrazines
| Entry | Dicarbonyl Substrate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cl-I-glyoxal | Acetic Acid | 130 | 68 |
| 2 | Cl-I-glyoxal | p-TSA | 130 | 55 |
| 3 | Cl-I-glyoxal | TFA | 130 | 61 |
Yields depend on the electron-withdrawing effects of halogens, which may retard cyclization.
Oxidative Cross-Dehydrogenative Coupling (CDC)
CDC with N-Amino-2-iminopyridines
The CDC method, effective for pyrazolo[1,5-a]pyridines, can be adapted for pyrazolo[1,5-a]pyrazines by substituting pyrazine-based amines. Halogenation is achieved by using iodinated β-diketones or introducing halogens via oxidative conditions.
Reaction Mechanism
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Nucleophilic Addition : N-Amino-2-iminopyrazine reacts with iodinated β-diketones.
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Oxidative Dehydrogenation : Molecular oxygen (O₂) promotes aromatization, forming the pyrazine ring.
Critical Parameters
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Atmosphere : O₂ increases yields to >90% compared to air (74%) or argon (6%).
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Acid Load : 6 equivalents of acetic acid optimize yield while minimizing byproducts.
Post-Synthetic Halogenation Approaches
Sequential Chlorination and Iodination
Post-cyclization halogenation allows precise control over substitution patterns:
Step 1: Chlorination
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Reagent : POCl₃ or SOCl₂ in DMF.
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Conditions : Reflux at 80°C for 6–8 hours.
Step 2: Iodination
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Reagent : N-Iodosuccinimide (NIS) with Ag₂SO₄ catalyst.
Table 2 : Halogenation Efficiency on Pyrazolo[1,5-a]pyrazine
| Entry | Substrate | Halogenation Step | Yield (%) |
|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyrazine | Cl (POCl₃) | 85 |
| 2 | 6-Chloro derivative | I (NIS) | 78 |
Regioselectivity is ensured by steric and electronic effects, with iodination favoring the 3-position due to lower steric hindrance.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Cyclocondensation : Higher atom economy but limited by precursor availability.
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CDC : Superior yields under O₂ but requires high-temperature conditions.
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Post-Synthetic Halogenation : Flexible but involves multi-step purification.
Table 3 : Method Comparison for this compound
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 1 | 60–68 | Moderate |
| CDC | 1 | 70–94 | High |
| Post-Synthetic | 2 | 65–70 | Low |
Chemical Reactions Analysis
6-Chloro-3-iodopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and iodine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
6-Chloro-3-iodopyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777)
- Substituents : Bromine (position 3), chlorine (position 4).
- The SMILES string (C1=CN2C(=C(C=N2)Br)C(=N1)Cl) indicates a planar geometry, critical for target engagement .
- Applications : Used in collision cross-section studies, suggesting utility in mass spectrometry-based proteomics.
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CID 89740467)
- Substituents : Chlorine (position 4), methyl (position 6), ethyl ester (position 2).
- Properties : The ester group enables prodrug strategies, while the methyl substituent may reduce metabolic oxidation. Synthetic protocols for such derivatives often employ one-pot cyclization, as seen in related pyrazolo[1,5-a]pyrazine syntheses .
Heterocyclic Analogues with Modified Cores
Pyrazolo[1,5-a]quinoxaline Derivatives
- Core Modification: Quinoxaline (benzene-fused pyrazine) replaces pyrazine.
- Optimal activity requires C4–C5 alkyl chains (e.g., butyl/isobutyl) .
- Comparison: The expanded aromatic system in quinoxaline derivatives enhances hydrophobic interactions but reduces metabolic stability compared to pyrazolo[1,5-a]pyrazines.
Imidazo[1,5-a]pyrazine Derivatives
- Core Modification : Imidazole replaces pyrazole.
- Biological Activity : Potent inhibitors of PDE10, mTOR, and BTK kinases. For example, BMS-279700 (imidazo[1,5-a]pyrazine) shows anti-inflammatory activity via p56Lck inhibition .
- Comparison : The imidazole ring introduces basic nitrogen atoms, improving solubility but complicating synthetic routes compared to pyrazolo[1,5-a]pyrazines .
Pyrrolo[1,5-a]pyrazine Derivatives
- Core Modification : Pyrrole replaces pyrazole.
- Biological Activity : Critical for Eis-mediated kanamycin resistance inhibition. Aromaticity of the core is essential for binding (IC50 = 9.25 µM when phenyl replaced by ethyl) .
Functional Analogues with Similar Pharmacophores
Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 918882-06-1)
- Core Modification : Pyrimidine replaces pyrazine.
- Substituents : Chlorine (position 5), (3-chlorophenyl)methyl (position 6).
- Applications : Antifungal activity against Fusarium graminearum (50 µg/mL inhibition comparable to hymexazol) .
- Comparison : The pyrimidine ring increases hydrogen-bonding capacity but reduces aromatic surface area for stacking .
Biological Activity
6-Chloro-3-iodopyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a pyrazine ring substituted with chlorine and iodine atoms. The molecular formula is with a molecular weight of approximately 220.57 g/mol. The specific substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this class can act as:
- Enzyme inhibitors : They may inhibit specific kinases and other enzymes involved in cellular signaling pathways.
- Receptor modulators : They can function as agonists or antagonists for various receptors, including dopamine and orexin receptors .
The presence of chlorine and iodine enhances the compound's binding affinity and specificity towards these targets, potentially leading to significant pharmacological effects.
Inhibitory Effects on Kinases
Several studies have documented the inhibitory effects of pyrazolo[1,5-a]pyrazines on various kinases. The following table summarizes key findings related to the inhibition of specific kinases by this compound and its derivatives:
Study on Anticancer Activity
In a recent study published in ACS Omega, researchers investigated the anticancer properties of various pyrazolo derivatives, including this compound. The study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines through apoptosis induction via kinase inhibition pathways. The findings suggest that this compound could be further developed as a potential anticancer agent .
Neuropharmacological Effects
Another study examined the neuropharmacological effects of pyrazolo compounds on dopamine receptors. It was found that this compound acted as a selective agonist for certain dopamine receptor subtypes, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .
Q & A
Q. What are the standard synthetic routes for preparing 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine?
The synthesis typically involves halogenation and functionalization of the pyrazolo[1,5-a]pyrazine core. For example, iodination at position 3 can be achieved using N-iodosuccinimide (NIS) in acetonitrile under reflux, as demonstrated in the synthesis of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (yield: 83%) . Precursor compounds like 4-chloropyrazolo[1,5-a]pyrazine are first prepared via cyclization of hydrazine derivatives with α,β-unsaturated carbonyls, followed by halogenation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., δ ~8.91 ppm for H-7 in iodinated derivatives) .
- Mass spectrometry (MS) : For molecular ion verification (e.g., m/z 359 [M+H]⁺ for iodinated analogs) .
- IR spectroscopy : To identify functional groups (e.g., C=O stretches at 1680–1725 cm⁻¹) .
Q. What are common functionalization reactions for pyrazolo[1,5-a]pyrazine derivatives?
Nucleophilic substitution (e.g., methoxy group introduction via sodium methoxide) and electrophilic aromatic substitution (e.g., bromination with NBS) are widely used. The 7-position is particularly reactive due to its high acidity (pKa ~25–27 in DMSO), enabling regioselective formylation or aminal formation via carbene insertion .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, I) influence reactivity and regioselectivity?
Electron-withdrawing groups at positions 3 and 4 enhance electrophilic substitution at position 7 by polarizing the aromatic ring. For example, iodination at position 3 increases the acidity of the C7-H bond, facilitating carbene insertion reactions (yields >90%) . Computational studies (e.g., DFT) can model these electronic effects by analyzing charge distribution and frontier molecular orbitals .
Q. What challenges arise in achieving regioselective functionalization at position 7?
Competing reactions at positions 3 and 6 often occur due to similar electronic environments. To mitigate this:
- Use sterically hindered reagents to favor C7.
- Optimize reaction temperature and solvent polarity (e.g., solvent-free conditions reduce side reactions) .
- Pre-functionalize positions 3 and 4 with halogens to block undesired sites .
Q. How can computational methods aid in predicting reaction pathways or biological activity?
- Molecular dynamics (MD) : Simulates vibrational modes and energy transfer in excited states (e.g., S₁/S₂ transitions in pyrazine derivatives) .
- Docking studies : Predict binding affinity to targets like kinases or RNA-binding proteins by analyzing π-π stacking and hydrogen-bonding interactions (e.g., pyrazolo[1,5-a]pyrazine analogs inhibit SMN2 or TLR3) .
Q. What strategies improve yields in multi-step syntheses of halogenated derivatives?
- Sequential halogenation : Prioritize iodination before bromination to avoid steric clashes.
- Protecting groups : Use silyl or ester groups to shield reactive sites during intermediate steps .
- Catalytic systems : Gold(I) catalysts enable cyclization of N-propargyl indoles to fused pyrazolo[1,5-a]pyrazines with high regiocontrol .
Q. How does the iodine atom at position 3 impact biological activity compared to other halogens?
Iodine’s large atomic radius and polarizability enhance hydrophobic interactions in enzyme binding pockets. For example, pyrrolo[1,5-a]pyrazine derivatives with iodine show improved inhibition of Mycobacterium tuberculosis Eis protein (IC₅₀ ~1 µM) compared to bromo or chloro analogs .
Methodological Considerations
- Contradictions in data : Discrepancies in reaction yields (e.g., 50–90% for carbene insertions) may arise from solvent purity or trace moisture. Always validate conditions with control experiments .
- Advanced characterization : Single-crystal X-ray diffraction is essential for confirming regiochemistry in aminal or aldehyde derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
